Persicogenina

Descripción general

Descripción

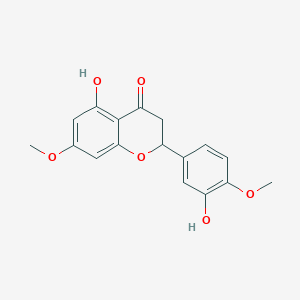

La persicogenina es un compuesto flavonoides aislado de la planta Rhus retinorrhoea . Es conocida por sus actividades farmacológicas, que incluyen propiedades anticancerígenas, antimutagénicas y antileishmaniales . El compuesto tiene una fórmula molecular de C17H16O6 y un peso molecular de 316,31 g/mol .

Aplicaciones Científicas De Investigación

La persicogenina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La persicogenina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad Anticancerígena: La this compound induce la apoptosis en las células cancerosas al regular positivamente la expresión de genes proapoptóticos como p53, caspasa-3 y caspasa-9.

Actividad Antileishmanial: El compuesto inhibe la proliferación de parásitos Leishmania al interferir con sus vías metabólicas.

Análisis Bioquímico

Biochemical Properties

It has been suggested that Persicogenin may interact with various enzymes, proteins, and other biomolecules in the cell

Cellular Effects

Persicogenin has been shown to have significant effects on various types of cells. In particular, it has been found to reduce the survival rate of HT-29 cells . It has also been suggested that Persicogenin may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that Persicogenin may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Persicogenin can cause a reduction in cell survival over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

It is known that flavanones, the class of compounds to which Persicogenin belongs, are intermediate metabolites in the biosynthesis pathway of flavanonols and flavonols .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La persicogenina se puede sintetizar mediante diversas reacciones químicas que involucran precursores flavonoides. Un método común implica la metilación de grupos hidroxilo específicos en el esqueleto de flavonoides . Las condiciones de reacción típicamente incluyen el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio .

Métodos de Producción Industrial

La producción industrial de this compound implica la extracción del compuesto de Rhus retinorrhoea utilizando solventes como metanol o etanol . El extracto se purifica posteriormente mediante técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para aislar la this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones

La persicogenina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en su correspondiente dihidroflavonoide.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio para las reacciones de reducción.

Principales Productos

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidroflavonoides.

Sustitución: Derivados metilados y acetilados.

Comparación Con Compuestos Similares

Compuestos Similares

Homoeriodictiol: Otro flavonoide aislado de Rhus retinorrhoea con actividades anticancerígenas y antileishmaniales similares.

Singularidad

La persicogenina es única debido a su patrón de metilación específico, que contribuye a sus actividades biológicas distintas y una mayor selectividad hacia ciertas líneas celulares cancerosas . A diferencia del homoeriodictiol, la this compound tiene un grupo metilo adicional que mejora su respuesta apoptótica en las células cancerosas .

Propiedades

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBHKKLWSUFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313097 | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28590-40-1 | |

| Record name | NSC266222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

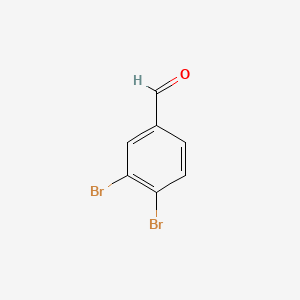

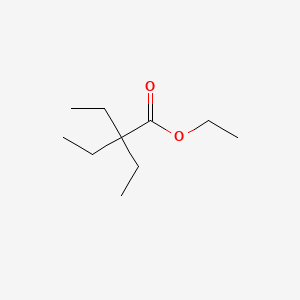

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Persicogenin and where is it found?

A1: Persicogenin is a flavonoid compound found in various plants, including Rhus retinorrhoea, Vitex trifolia, and Prunus persica (peach) [, , ]. It has been identified as a potential therapeutic agent due to its various biological activities.

Q2: Can Persicogenin be quantified from plant extracts?

A2: Yes, researchers have developed a sensitive and validated high-performance thin-layer chromatography (HPTLC) method to simultaneously quantify Persicogenin and Homoeriodictyol in methanol extracts of Rhus species [, ]. This method enables accurate determination of these flavonoids for quality control and standardization of herbal formulations.

Q3: Are there any analytical techniques used to identify Persicogenin in plant material?

A3: Yes, several analytical techniques are employed to identify and characterize Persicogenin. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, including the arrangement of atoms and functional groups [].

- Mass Spectrometry (MS): Coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS helps identify and quantify Persicogenin based on its mass-to-charge ratio [].

Q4: Has the structure of Persicogenin been fully elucidated?

A6: Yes, the structure of Persicogenin has been extensively studied and confirmed through various spectroscopic methods, including NMR and MS. It is a flavanone, a subclass of flavonoids, and its structure consists of two benzene rings (A and B) linked by an oxygen-containing heterocyclic ring (C) [, ].

Q5: Have any derivatives of Persicogenin been identified in nature?

A7: Yes, Persicogenin 3'-glucoside, a glycosylated derivative of Persicogenin, has been isolated from the stem bark of Prunus amygdalus []. This highlights the natural occurrence of Persicogenin derivatives and their potential biological significance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.